molecular formula C11H11FN2O2S B345363 1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole CAS No. 957513-38-1

1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole

Cat. No.: B345363
CAS No.: 957513-38-1
M. Wt: 254.28g/mol
InChI Key: XUWYUEFQIIILAQ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole is an organic compound that belongs to the class of sulfonyl pyrazoles. This compound is characterized by the presence of a sulfonyl group attached to a pyrazole ring, which is further substituted with a fluoro and methyl group on the phenyl ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 3-methylpyrazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) can be used under mild conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution may yield halogenated derivatives, while nucleophilic substitution can result in the replacement of the sulfonyl group with other functional groups.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole. Research indicates that compounds with similar structures exhibit potent antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against pathogens such as E. coli, S. aureus, and A. flavus with minimum inhibitory concentration (MIC) values ranging from 0.0025 µg/mL to 12.5 mg/mL .

Anticancer Properties
Pyrazole derivatives are also recognized for their anticancer potential. Studies reveal that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values indicating significant growth inhibition . The compound's mechanism of action may involve the inhibition of specific kinases, which are critical in cancer cell proliferation .

Anti-inflammatory Effects
The pyrazole scaffold has been extensively studied for its anti-inflammatory properties. Compounds in this class have been shown to inhibit inflammatory pathways effectively, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Agrochemical Applications

Pesticidal Activity
Pyrazole derivatives have been explored for their use as agrochemicals, particularly as herbicides and insecticides. Research indicates that compounds similar to this compound exhibit herbicidal activity against various weed species, making them valuable in agricultural settings .

Fungicidal Properties
Additionally, these compounds have demonstrated fungicidal activity against phytopathogenic fungi, suggesting their potential application in crop protection strategies . The ability to inhibit fungal growth can lead to enhanced agricultural productivity and reduced crop losses.

Case Studies and Research Findings

Study Application Findings
Study AAntimicrobialDemonstrated MIC values of 0.0025 µg/mL against S. aureus .
Study BAnticancerIC50 values of 0.39 µM against HCT-116 cell line .
Study CAgrochemicalEffective herbicide against common weed species .
Study DAnti-inflammatoryInhibition of inflammatory cytokines in vitro .

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The fluoro and methyl groups can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-3-methylphenyl)sulfonyl-3-methylpyrazole
  • 1-(4-Bromo-3-methylphenyl)sulfonyl-3-methylpyrazole
  • 1-(4-Methylphenyl)sulfonyl-3-methylpyrazole

Uniqueness

1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro, bromo, and methyl analogs.

Biological Activity

1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by recent research findings and case studies.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and apoptotic pathways. The sulfonyl group increases binding affinity, while the fluorine and methyl substitutions enhance stability and bioavailability .

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against a range of bacterial strains and fungi. The antimicrobial activity is often linked to the inhibition of specific enzymes crucial for microbial survival .

Anti-inflammatory Properties

This compound has been evaluated for anti-inflammatory effects. It acts on pathways involving cytokines and inflammatory mediators, providing potential therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For example, compounds structurally similar to this compound have shown inhibitory effects on cancer cell proliferation across various lines, including breast (MCF-7) and lung (A549) cancers. The IC50 values for these compounds often range in the nanomolar to micromolar scale, indicating potent activity .

Study 1: ASK1 Kinase Inhibition

A notable study evaluated the compound's role as an inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), which is implicated in neurodegenerative diseases. The findings suggested that modifications to the pyrazole core could enhance potency while reducing efflux rates, leading to improved therapeutic profiles .

Study 2: Antimicrobial Efficacy

In another investigation, a series of pyrazole derivatives were synthesized and tested against various pathogens. Results showed that certain modifications led to enhanced antifungal activity against strains such as Candida albicans and Aspergillus niger, with some compounds exhibiting MIC values below 10 µg/mL .

Data Summary

Activity Type IC50/Effect Reference
AntimicrobialMIC < 10 µg/mL
Anti-inflammatorySignificant reduction in cytokines
Anticancer (MCF-7)IC50 = 0.01 µM
Anticancer (A549)IC50 = 0.46 µM
ASK1 InhibitionIC50 = 607 nM

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2S/c1-8-7-10(3-4-11(8)12)17(15,16)14-6-5-9(2)13-14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWYUEFQIIILAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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